1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride
Overview
Description
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Synthesis Analysis
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This would involve a discussion of the compound’s molecular structure, including its molecular formula, structural formula, and possibly its 3D conformation.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
DPP IV Inhibitors in Diabetes Treatment
1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride is structurally related to a class of compounds known as DPP IV inhibitors. These inhibitors play a significant role in managing type 2 diabetes mellitus (T2DM) by inhibiting the enzyme DPP IV, which is involved in the inactivation of incretin hormones. These hormones are crucial for insulin secretion in response to food intake, thereby regulating blood glucose levels. Research in finding new DPP IV inhibitors is intense, highlighting the ongoing need to develop effective treatments for T2DM without long-term side effects (Mendieta, Tarragó, & Giralt, 2011).
DNA Minor Groove Binders
Compounds similar to 1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride have been explored for their ability to bind to the minor groove of DNA. This binding specificity is crucial for developing therapeutic agents that can regulate gene expression, offering potential applications in cancer treatment and genetic diseases. For example, Hoechst 33258, a well-known minor groove binder, has provided insights into designing drugs that target specific DNA sequences (Issar & Kakkar, 2013).
Copper Catalyst Systems in Organic Synthesis
The structural motif of 1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride is relevant to the development of copper-catalyzed systems for C-N bond-forming reactions. These reactions are fundamental in creating pharmaceuticals, agrochemicals, and organic materials. The research has led to recyclable copper catalyst systems that are environmentally friendly and efficient, offering broad applications in synthetic chemistry (Kantam, Reddy, Srinivas, & Bhargava, 2013).
Nucleophilic Aromatic Substitution Reactions
The structure of 1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride suggests its potential in nucleophilic aromatic substitution reactions. These reactions are key in modifying aromatic compounds, which is essential in developing new chemical entities with pharmaceutical applications. Research in this area focuses on understanding the mechanisms and optimizing conditions for these types of reactions, which are crucial for the synthesis of complex molecules (Pietra & Vitali, 1972).
Cytochrome P450 Inhibitors
Compounds structurally related to 1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride have been studied for their role as inhibitors of cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs, and their inhibition can lead to increased bioavailability and effectiveness of therapeutic agents. This area of research is vital for the development of drug-drug interaction profiles and for optimizing drug therapy (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Safety And Hazards
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Future Directions
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Please consult with a qualified professional or refer to specific resources for detailed information.
properties
IUPAC Name |
1-piperidin-4-yl-3-[[2-(trifluoromethyl)phenyl]methyl]imidazolidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O.ClH/c17-16(18,19)14-4-2-1-3-12(14)11-21-9-10-22(15(21)23)13-5-7-20-8-6-13;/h1-4,13,20H,5-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAYCWMTBFEWFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(C2=O)CC3=CC=CC=C3C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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